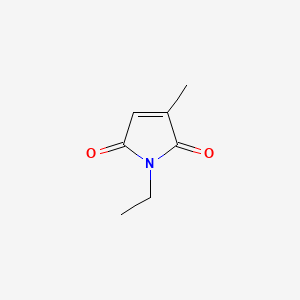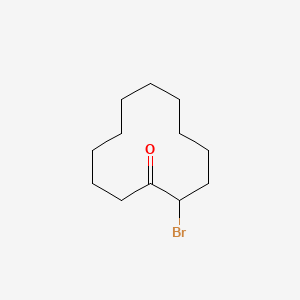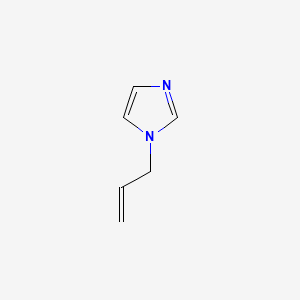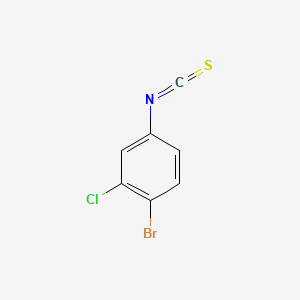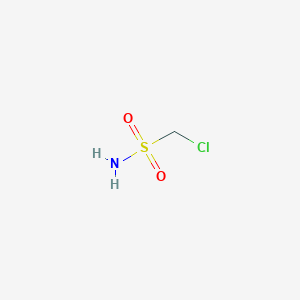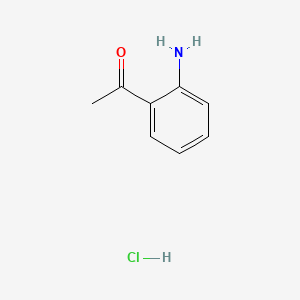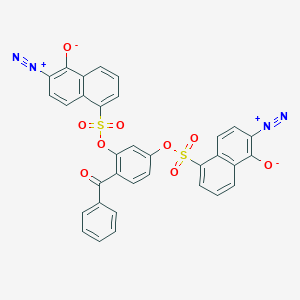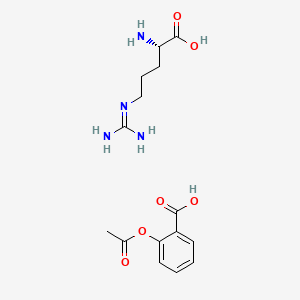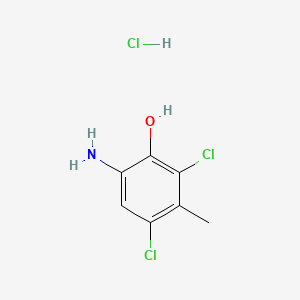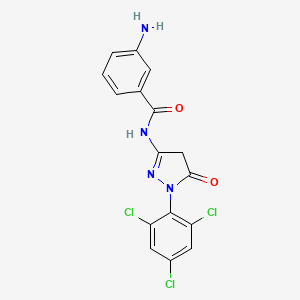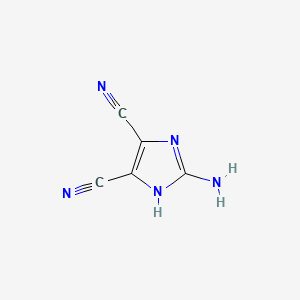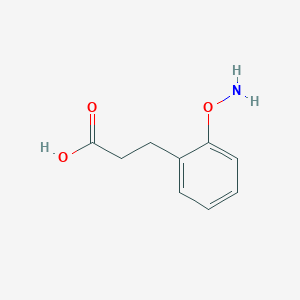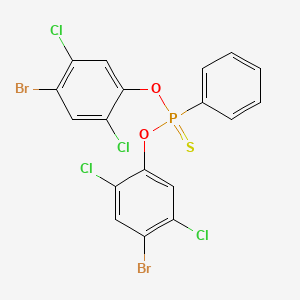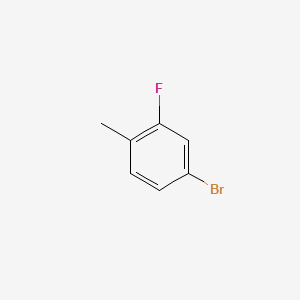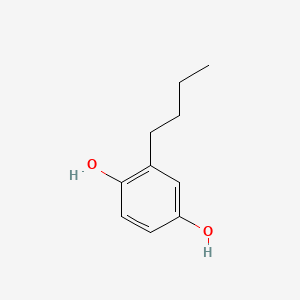
2-丁基对苯二酚
描述
2-Butylhydroquinone, also known as tert-Butylhydroquinone (TBHQ), is a synthetic aromatic organic compound. It belongs to the class of organic compounds known as phenylpropanes . It is a derivative of hydroquinone, substituted with a tert-butyl group .
Synthesis Analysis
TBHQ is industrially synthesized through the reaction of p-benzoquinone and isobutene or tert-butanol. The resultant product is further refined and purified . A study has also investigated the thermal behavior and polymorphism of TBHQ. Depending on heating conditions, TBHQ presents sublimation at isothermal conditions or melting followed by evaporation under dynamic heating .Molecular Structure Analysis
The chemical formula of TBHQ is C10H14O2 . It has been found that TBHQ can exist in different structural arrangements but keep the same chemical composition . Well-defined crystals were obtained from the commercial material by evaporation/sublimation and their structures were elucidated by single-crystal X-ray diffraction .Chemical Reactions Analysis
TBHQ can undergo various reactions depending on the conditions. For instance, depending on heating conditions, TBHQ can evaporate after melting or undergo decomposition .Physical And Chemical Properties Analysis
TBHQ is a white crystalline solid at room temperature with a faint, characteristic odor . It is relatively stable under normal conditions and displays a melting point in the range of 126.5 – 128.5 °C . The compound exhibits both hydrophilic and lipophilic properties, making it soluble in both water and organic solvents like ethanol and propylene glycol .科学研究应用
抗氧化性能和食品添加剂用途
2-丁基对苯二酚 (TBHQ) 主要用作食品中的抗氧化剂,以防止氧化变质和酸败。它已被用于脂肪食品中,延长其保质期并保持质量。对 TBHQ 的研究集中在其在这一作用中的效率,探索其在各种食品中的潜力。研究强调了它因有效的抗脂质过氧化活性而被广泛使用 (Gharavi, Haggarty & El-Kadi, 2007)。
与生物分子的相互作用
研究表明,TBHQ 与生物分子(如牛血清白蛋白 (BSA))相互作用。多光谱研究表明,TBHQ 与 BSA 结合,表明其在生物系统中的行为具有潜在影响。这种相互作用以及对蛋白质构象产生的影响,提供了对 TBHQ 的生物相容性和生物活性的见解 (Shahabadi, Maghsudi, Kiani & Pourfoulad, 2011)。
在治疗应用中的潜力
人们越来越关注 TBHQ 在治疗应用中的作用。它已显示出减轻实验模型中的早期脑损伤和认知功能障碍的希望,表明其在神经保护中的潜力。研究表明,TBHQ 可能对治疗蛛网膜下腔出血等疾病有影响,主要通过激活 Keap1/Nrf2/ARE 通路,该通路以其对抗氧化应激的作用而闻名 (Wang, Ji, Wu, Qiu, Li, Shao & Chen, 2014)。
抗氧化反应元件激活
在专注于细胞保护免受氧化应激诱导的细胞凋亡的研究中,已经注意到 TBHQ 激活抗氧化反应元件 (ARE) 的能力。这种激活表明其在针对各种细胞类型(包括受神经系统疾病影响的细胞类型)的氧化损伤的预防策略中的潜力 (Li, Lee & Johnson, 2002)。
抗菌性能
有趣的是,TBHQ 及其氧化产物叔丁基苯醌 (TBBQ) 已表现出抗菌活性。研究表明,这些化合物,特别是 TBBQ,可以破坏细菌细胞膜的完整性,为开发新的抗菌剂提供了一条潜在途径 (Ooi, Chopra, Eady, Cove, Bojar & O’Neill, 2013)。
属性
IUPAC Name |
2-butylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRJFOGPCJKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194787 | |
| Record name | 2-Butylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylhydroquinone | |
CAS RN |
4197-69-7 | |
| Record name | 2-Butylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4197-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004197697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC99300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



